methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
Description
Methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a chloro substituent at the 4-position, a 2,2-difluoroethyl group at the 1-position, and a methyl ester at the 5-position of the pyrazole ring. The compound’s molecular formula is C₇H₇ClF₂N₂O₂, with a molecular weight of 224.6 g/mol (calculated).
This discontinuation may reflect challenges in synthesis, regulatory constraints, or a shift toward structurally optimized analogs.
Properties
IUPAC Name |
methyl 4-chloro-2-(2,2-difluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O2/c1-14-7(13)6-4(8)2-11-12(6)3-5(9)10/h2,5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBWAJKKENWWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Phase Ring-Closing Reaction
The most widely reported method involves cyclocondensation of alkyl difluoroacetoacetate derivatives with methylhydrazine. As detailed in WO2014120397A1, this four-step process achieves high regioselectivity:
Step 1: Acidification of Sodium Enolate
Ethyl difluoroacetoacetate is treated with carbon dioxide gas in water to generate the free acid intermediate. The reaction is conducted at 0.1–2 kg/cm² pressure for 1–3 hours, yielding a pH-stabilized solution (pH 5–7).
Step 2: Coupling with Trialkyl Orthoformate
The acid intermediate reacts with triethyl orthoformate in acetyl anhydride to form alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate. This step proceeds at 80–100°C with 85–90% conversion efficiency.
Step 3: Ring-Closing with Methylhydrazine
The key cyclization occurs in a two-phase system (toluene/water) using sodium bicarbonate as a weak base. Methylhydrazine is added at -10°C to 0°C to minimize side reactions, producing the pyrazole core with >99% purity after recrystallization.
Step 4: Esterification
The final carboxylate group is methylated using methanol and thionyl chloride, yielding the target compound with an overall yield of 68–72%.
Optimization Insights:
-
Catalyst Use : Sodium iodide (1.25 mol%) in the cyclization step reduces isomer formation from 10% to <4%.
-
Temperature Control : Maintaining temperatures below 20°C during difluoroacetyl fluoride gas addition prevents exothermic decomposition.
Direct Alkylation of Pyrazole Precursors
Nucleophilic Substitution on 4-Chloro-1H-Pyrazole-5-Carboxylate
Vulcanchem’s method alkylates 4-chloro-1H-pyrazole-5-carboxylic acid with 2,2-difluoroethyl bromide:
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Base : Potassium carbonate (2.2 equivalents)
-
Temperature : 80°C for 12 hours
Mechanism : The difluoroethyl group is introduced via SN2 substitution, favored by the electron-withdrawing carboxylate group at position 5.
Challenges:
-
Regioselectivity : Competing alkylation at position 3 occurs if steric hindrance is insufficient, requiring excess difluoroethyl bromide (1.5 equivalents).
-
Purification : Silica gel chromatography is necessary to separate positional isomers, increasing production costs.
Industrial-Scale Synthesis via Continuous Flow Reactors
Gas-Phase Difluoroacetylation
A patent by CN111362874B describes a scalable route using continuous flow technology:
Step 1: Difluoroacetylation of α,β-Unsaturated Esters
Methyl acrylate reacts with difluoroacetyl chloride in a microreactor at 5–10°C. Residence time of 2 minutes achieves 92% conversion, avoiding thermal degradation.
Step 2: Methylhydrazine Cyclization
The intermediate is mixed with methylhydrazine in a packed-bed reactor containing sodium iodide catalyst. This setup reduces reaction time from 3 hours (batch) to 15 minutes, with 94% yield.
Advantages :
-
Throughput : 500 kg/day capacity reported.
-
Waste Reduction : 98% solvent recovery via integrated distillation.
Comparative Analysis of Methods
Reaction Mechanism and Stereoelectronic Considerations
The cyclocondensation route proceeds via a keto-enol tautomerization mechanism. The difluoroacetyl group’s electron-withdrawing effect stabilizes the enolate intermediate, directing methylhydrazine attack to position 1 of the pyrazole ring. Density functional theory (DFT) calculations confirm that the difluoroethyl group’s -I effect lowers the activation energy for cyclization by 12 kcal/mol compared to non-fluorinated analogs.
Industrial Purification Techniques
Recrystallization Optimization
High-purity (>99.5%) product is obtained using ethanol/water (40:60 v/v) as the solvent system. Cooling crystallization at 10–15°C for 4 hours yields 78.3% recovery.
Chromatography-Free Process
Recent advances utilize molecularly imprinted polymers (MIPs) selective for the target compound, reducing reliance on silica gel chromatography. Pilot-scale trials show 95% purity in a single pass.
Emerging Synthetic Technologies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Pyrazole-5-methanol derivatives.
Substitution: Pyrazole-5-amine or pyrazole-5-thiol derivatives.
Scientific Research Applications
Methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Pyrazole derivatives are widely studied for their diverse biological and chemical properties. Below is a detailed comparison of methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Stability
- The 2,2-difluoroethyl group in the target compound provides moderate lipophilicity compared to the 2,2,2-trifluoroethyl group in its iodo analog (Table 1, Entry 2). Fluorine atoms reduce metabolic degradation but may complicate synthesis due to their strong electron-withdrawing effects .
- Replacing the methyl ester with a carboxylic acid (Entry 3) increases polarity, making the compound more water-soluble but less cell-permeable .
Biological and Industrial Relevance The chloro substituent at position 4 is a common pharmacophore in agrochemicals (e.g., fungicides and herbicides). Aromatic substituents, as in Entry 4, enhance binding to aromatic amino acid residues in proteins, making such derivatives candidates for kinase inhibitors .
Synthetic Challenges and Commercial Status
- The discontinuation of the target compound contrasts with its analogs (e.g., Entry 3 and 4), which remain available. This may reflect challenges in scaling up difluoroethylation or regulatory hurdles specific to fluorine-containing compounds .
Biological Activity
Methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (CAS No. 1856046-32-6) is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant data tables and research findings.
- Molecular Formula : C7H7ClF2N2O2
- Molecular Weight : 224.59 g/mol
Biological Activity Overview
Pyrazole derivatives are known for their pharmacological significance, exhibiting a broad spectrum of biological activities. The specific compound in focus has shown promise in various studies related to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A comparative analysis of its activity against various bacterial strains is summarized in the table below:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µM |
| Escherichia coli | 12.5 µM | |
| Pseudomonas aeruginosa | 10 µM | |
| Candida albicans | 15 µM |
These findings suggest that the compound exhibits potent antibacterial activity comparable to standard antibiotics .
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer properties. The compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 20 | Significant growth inhibition |
| MCF-7 (breast cancer) | 15 | Moderate growth inhibition |
| A549 (lung cancer) | 18 | Significant growth inhibition |
The results indicate a dose-dependent response in inhibiting cell proliferation, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were evaluated using carrageenan-induced paw edema in animal models. The results are as follows:
| Treatment Group | Edema Reduction (%) | Standard Drug |
|---|---|---|
| This compound (50 mg/kg) | 70% | Indomethacin (10 mg/kg) |
| Control | 10% | - |
This data suggests that the compound exhibits significant anti-inflammatory activity comparable to established anti-inflammatory drugs .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors involved in inflammation and microbial resistance. The difluoroethyl group enhances its lipophilicity, facilitating better membrane penetration and biological activity .
Case Studies and Research Findings
Several studies have highlighted the biological significance of pyrazole derivatives:
- Antimicrobial Studies : A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties against various strains. Compounds similar to this compound showed promising results against both gram-positive and gram-negative bacteria .
- Cancer Research : Investigations into pyrazole derivatives have revealed their potential in targeting cancer pathways, with some compounds demonstrating selective cytotoxicity against tumor cells while sparing normal cells .
- Inflammation Models : Experimental models assessing the anti-inflammatory effects of pyrazoles have shown that these compounds can significantly reduce inflammatory markers in vivo, indicating their therapeutic potential in inflammatory diseases .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate?
Answer:
The synthesis typically involves cyclocondensation of β-ketoesters with hydrazine derivatives, followed by functionalization. For example:
- Step 1 : Formation of the pyrazole core via cyclocondensation of ethyl acetoacetate with substituted hydrazines under reflux in ethanol .
- Step 2 : Chlorination at position 4 using POCl₃ or NCS (N-chlorosuccinimide) in DMF .
- Step 3 : Introduction of the 2,2-difluoroethyl group via alkylation with 2,2-difluoroethyl iodide in the presence of a base (e.g., K₂CO₃) .
- Step 4 : Esterification or transesterification to yield the methyl ester .
Example Protocol :
A similar compound, ethyl 3,4-diaryl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate, was synthesized via Suzuki-Miyaura coupling using Pd(PPh₃)₄ in degassed DMF/H₂O (3:1) with K₃PO₄ at 80°C for 12 hours, achieving 75–85% yield after column chromatography .
Basic: What spectroscopic techniques are used to characterize this compound, and what key data should researchers expect?
Answer:
Key techniques include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
